molecular formula C9H11ClN2O2 B11889528 4-Methyl-5-nitroindoline hydrochloride CAS No. 1956318-86-7

4-Methyl-5-nitroindoline hydrochloride

Cat. No.: B11889528
CAS No.: 1956318-86-7
M. Wt: 214.65 g/mol
InChI Key: PYTARBHVDCBLON-UHFFFAOYSA-N
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Description

4-Methyl-5-nitroindoline hydrochloride is a chemical compound with the molecular formula C9H10N2O2·HCl. It is a derivative of indoline, a bicyclic heterocycle that is widely used in organic synthesis. The compound is characterized by the presence of a methyl group at the 4-position and a nitro group at the 5-position of the indoline ring, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitroindoline hydrochloride typically involves the nitration of 4-methylindoline followed by the formation of the hydrochloride salt. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitroindoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

    Reduction: 4-Methyl-5-aminoindoline.

    Substitution: Various substituted indoline derivatives depending on the substituent introduced.

    Oxidation: Indole derivatives

Scientific Research Applications

4-Methyl-5-nitroindoline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitroindoline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1956318-86-7

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

4-methyl-5-nitro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13;/h2-3,10H,4-5H2,1H3;1H

InChI Key

PYTARBHVDCBLON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCN2)[N+](=O)[O-].Cl

Origin of Product

United States

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